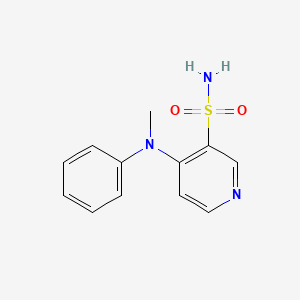

4-(Methylphenylamino)pyridine-3-sulfonamide

CAS No.: 58155-54-7

Cat. No.: VC18490795

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58155-54-7 |

|---|---|

| Molecular Formula | C12H13N3O2S |

| Molecular Weight | 263.32 g/mol |

| IUPAC Name | 4-(N-methylanilino)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C12H13N3O2S/c1-15(10-5-3-2-4-6-10)11-7-8-14-9-12(11)18(13,16)17/h2-9H,1H3,(H2,13,16,17) |

| Standard InChI Key | MSVLBVSRWKHZDB-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)C2=C(C=NC=C2)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol. Key identifiers include:

Supramolecular Structure

X-ray crystallography reveals that the molecule adopts a planar conformation stabilized by intramolecular N–H···O and C–H···O interactions. Intermolecular N–H···N hydrogen bonds form C(6) chains, while N–H···O bonds create R₂²(8) dimers, leading to layered supramolecular architectures . These structural features influence its crystallinity and stability under storage conditions (0–10°C) .

Synthesis and Optimization

Reaction Mechanism

The synthesis involves nucleophilic aromatic substitution between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine (3-methylaniline) in aqueous medium:

-

Reactants: 4-Chloro-3-pyridinesulfonamide hydrochloride (100 g, 0.44 mol) and m-toluidine (49.2 mL, 0.46 mol).

-

Conditions: Heated at 90°C for 3 hours in water (500 mL).

-

Workup: pH adjusted to 7–8 with NaHCO₃, yielding a beige solid (92% purity).

-

Purification: Recrystallization in methanol with activated carbon (Darco KB) removes impurities.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits enzymes in the renin-angiotensin system, which regulates blood pressure. Its sulfonamide moiety acts as a hydrogen bond donor, enhancing binding to catalytic sites.

Iron Chelation

In Pseudomonas aeruginosa infections, structural analogs demonstrate iron-chelating activity by sequestering Fe²⁺/Fe³⁺, reducing bacterial virulence factors like pyocyanin (IC₅₀: 12 µM) . This activity surpasses deferoxamine, a clinical iron chelator .

Pharmaceutical Applications

Role in Torasemide Synthesis

As Torsemide Impurity B, this compound is a synthetic intermediate in producing Torasemide, a loop diuretic for hypertension and edema. Regulatory agencies (e.g., USP) classify it as a related compound requiring stringent quality control .

Toxicological Profile

-

Allergenicity: Unlike arylamine-containing sulfonamides, it lacks the N4 aromatic amine, reducing hypersensitivity risks .

Research Advancements

Structural Modifications

Introducing electron-withdrawing groups (e.g., –NO₂) at the pyridine ring enhances proteasome inhibition (IC₅₀: 0.8 µM vs. 2.3 µM for parent compound) . Such derivatives are explored in oncology for inducing apoptosis in leukemia cells .

Environmental Impact

Sulfonamides like this compound exhibit persistence in aquatic systems (half-life: 28–60 days), necessitating advanced oxidation processes for degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume